Ethyl 5-(3-chlorophenyl)-3-oxopentanoate
Overview
Description
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a keto group (3-oxo) and a chlorophenyl group attached to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 3-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods
Industrial production of ethyl 3-oxo-5-[3-chlorophenyl]pentanoate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid.
Reduction: Formation of ethyl 3-hydroxy-5-[3-chlorophenyl]pentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-5-[3-chlorophenyl]pentanoate involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the chlorophenyl group can engage in aromatic substitution reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-5-phenylpentanoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Ethyl 3-oxo-5-[4-chlorophenyl]pentanoate: The position of the chlorine atom affects the compound’s properties and reactivity.
Ethyl 3-oxo-5-[3-bromophenyl]pentanoate: The presence of a bromine atom instead of chlorine leads to variations in chemical behavior and applications .
Properties
Molecular Formula |
C13H15ClO3 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl 5-(3-chlorophenyl)-3-oxopentanoate |
InChI |
InChI=1S/C13H15ClO3/c1-2-17-13(16)9-12(15)7-6-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3 |
InChI Key |
DGUJRYUPEHVBCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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